REACTION_SMILES
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[BH4-:30].[CH3:17][N:18]1[CH2:19][CH2:20][O:21][CH2:22][CH2:23]1.[CH3:40][OH:41].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][c:6]([O:13][CH2:14][O:15][CH3:16])[c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12]1.[Cl:24][C:25]([O:26][CH2:27][CH3:28])=[O:29].[Na+:31].[O:32]=[C:33]=[O:34].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][c:6]([O:13][CH2:14][O:15][CH3:16])[c:7]([CH2:8][OH:9])[cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOc1cc(C(C)C)ccc1C(=O)O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Type
|
product
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Smiles
|
COCOc1cc(C(C)C)ccc1CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |